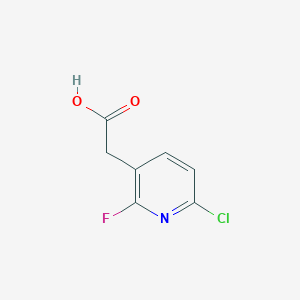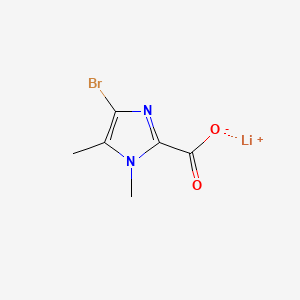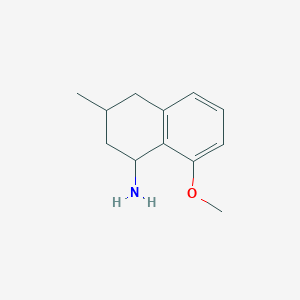
tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which is then reacted with tert-butyl N-methylcarbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol, dichloromethane, or ethanol, under controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler analog without the carbamate moiety.
tert-Butyl N-methylcarbamate: Lacks the pyrazole ring and bromine substitution.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group on the pyrazole ring instead of the carbamate moiety.
Uniqueness
Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is unique due to its combination of a brominated pyrazole ring and a tert-butyl carbamate moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs .
Propriétés
Formule moléculaire |
C11H18BrN3O2 |
|---|---|
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-13-15(9)5/h6H,7H2,1-5H3 |
Clé InChI |
XNEPPBQWILPVIW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CC1=C(C=NN1C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-2',5,5'-trimethyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B13485516.png)

![Methyl 1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13485541.png)
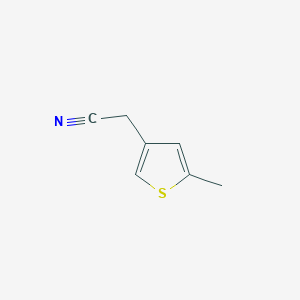
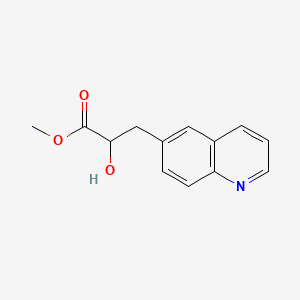
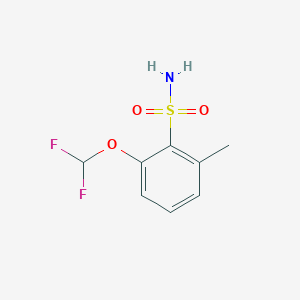
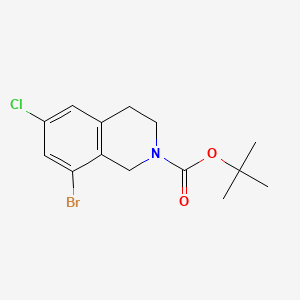
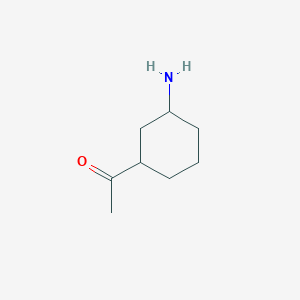

![[(furan-2-yl)methyl][(1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13485580.png)

